molecular formula C7H5BClF3O2 B1591277 3-Chloro-5-(trifluoromethyl)phenylboronic acid CAS No. 1160561-31-8

3-Chloro-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1591277
CAS RN: 1160561-31-8
M. Wt: 224.37 g/mol
InChI Key: VRZOZHNVFRLIPB-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)phenylboronic acid, or 3-C5TFPBA, is a boronic acid derivative that has been studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in various organic solvents, such as methanol, ethanol, and acetone. 3-C5TFPBA has a wide range of uses, including in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Preparation of Phenylboronic Catechol Esters

Phenylboronic acids, such as “3-Chloro-5-(trifluoromethyl)phenylboronic acid”, can be used in the preparation of phenylboronic catechol esters . These esters are often used in various chemical reactions due to their stability and reactivity.

Determination of Lewis Acidity

This compound can be used in the determination of Lewis acidity . Lewis acids are substances that can accept a pair of electrons, and the ability to measure their acidity is crucial in many areas of chemistry.

Synthesis of Benzopyranone Derivatives

Benzopyranone derivatives have been synthesized using phenylboronic acids, including "3-Chloro-5-(trifluoromethyl)phenylboronic acid" . These derivatives are often used in medicinal chemistry due to their biological activity.

4. Synthesis of Multisubstituted Olefins and Conjugate Dienes This compound can be used in the synthesis of multisubstituted olefins and conjugate dienes . These types of compounds are important in organic chemistry and materials science.

Suzuki Cross-Coupling Reactions

“3-Chloro-5-(trifluoromethyl)phenylboronic acid” can be used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bonding reaction, which is widely used in organic synthesis.

6. Preparation of Fluorinated Aromatic Poly (Ether-Amide)s This compound can be used in the preparation of fluorinated aromatic poly (ether-amide)s . These types of polymers have a wide range of applications, including in the production of high-performance materials.

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZOZHNVFRLIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590376
Record name [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)phenylboronic acid

CAS RN

1160561-31-8
Record name [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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